Diethyl propylphosphonate
Overview
Description
Diethyl propylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and reactivity are discussed, which can provide insights into the behavior of diethyl propylphosphonate by analogy.
Synthesis Analysis
The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl [nitro(diazo)methyl]phosphonate is synthesized through a novel and convenient method, which could imply similar synthetic accessibility for diethyl propylphosphonate . Improved synthesis methods using the tBuLi/tBuOK system at low temperatures are reported for diethyl ferrocenylphosphonate, suggesting that low-temperature conditions might be beneficial for synthesizing sensitive phosphonate esters . Additionally, heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite produces diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, indicating that heating with triethylphosphite could be a general approach for phosphonate ester synthesis .
Molecular Structure Analysis
The molecular structure of diethyl phosphonate derivatives is characterized using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . The crystal structure of a diethyl ferrocenylphosphonate complex is described, providing insights into the coordination environment and geometry around the phosphorus atom . These studies suggest that diethyl propylphosphonate would also have a well-defined molecular structure amenable to analysis by these techniques.
Chemical Reactions Analysis
Diethyl phosphonate compounds exhibit diverse reactivity. For example, diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl α-nitrophosphonates, showing its potential in cycloaddition reactions . The reactivity of diethyl p-tolylsulphonylethynylphosphonate with nucleophiles and in cycloaddition reactions indicates that diethyl propylphosphonate might also participate in similar reactions . The addition of lithiated diethyl prop-2-enylphosphonate to aldehydes demonstrates the potential for carbon-carbon bond formation [8, 10].
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are extensively studied. The electrochemical behavior of ferrocenylphosphonates is investigated, showing reversible one-electron transfer reactions, which could be relevant for understanding the redox properties of diethyl propylphosphonate . The corrosion inhibition properties of diethyl (phenylamino)methyl phosphonate derivatives on carbon steel in acidic media are explored, indicating that diethyl propylphosphonate might also serve as a corrosion inhibitor . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is assessed through thermogravimetric analysis, suggesting that thermal properties are an important aspect of diethyl phosphonate derivatives .
Scientific Research Applications
Antimalarial Potential
Diethyl propylphosphonate derivatives have been evaluated for their antimalarial potential. Studies conducted on alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, synthesized from diethyl but-3-enylphosphonate, demonstrated significant in vitro and in vivo potency against Plasmodium falciparum and in the P. berghei mouse model, surpassing reference compounds in efficacy (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).
Synthesis of Propylphosphonic Anhydride
Research highlights the synthesis of propylphosphonic anhydride (T3P®), a significant coupling and dehydrating agent used in various chemical transformations, from commercially available diethyl phosphonate. An efficient method yielded pure T3P® with a 51% overall yield in four steps (Pizova & Bobál, 2015).
Corrosion Inhibition
Diethyl propylphosphonate derivatives have been studied as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid. These α-aminophosphonates demonstrated high inhibition efficiency, with one compound achieving up to 96.90% efficiency. Theoretical studies corroborated the experimental findings, indicating their efficacy as mixed-type inhibitors, primarily functioning as cathodic inhibitors (Gupta et al., 2017).
Anticorrosion Properties in Steel
Other studies on diethyl (phenylamino) methyl phosphonate derivatives have explored their anticorrosion properties for carbon steel in acidic media. Experimental methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) were used alongside theoretical approaches to demonstrate their effectiveness as corrosion inhibitors (Moumeni et al., 2020).
Future Directions
Phosphonates have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . New structures include 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines or so-called “open-ring” derivatives, acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates for the treatment of viral infections .
properties
IUPAC Name |
1-diethoxyphosphorylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKOPXSCCGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172161 | |
Record name | Diethyl propanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl propylphosphonate | |
CAS RN |
18812-51-6 | |
Record name | Diethyl propylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18812-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl propanephosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl propanephosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P-propyl-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl (1-propyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.